6-Amino-3H-quinazolin-4-one

Anticancer Quinazolinone SAR Topoisomerase inhibition

6-Amino-3H-quinazolin-4-one (CAS 17329-31-6, molecular formula C₈H₇N₃O, molecular weight 161.16 g/mol) is a heterocyclic organic compound belonging to the quinazolinone family, featuring a fused benzene–pyrimidine ring system with a primary amino group at the 6-position and a carbonyl at the 4-position. It is classified within the quinazolinamine subclass and possesses a predicted LogP of −0.51, indicating hydrophilic character, with a melting point of approximately 303 °C and moderate solubility in polar solvents.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 17329-31-6
Cat. No. B103404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-3H-quinazolin-4-one
CAS17329-31-6
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=O)N=CN2
InChIInChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,9H2,(H,10,11,12)
InChIKeyMAIZCACENPZNCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-3H-quinazolin-4-one (CAS 17329-31-6): Physicochemical Profile and Scaffold Identity for Research Procurement


6-Amino-3H-quinazolin-4-one (CAS 17329-31-6, molecular formula C₈H₇N₃O, molecular weight 161.16 g/mol) is a heterocyclic organic compound belonging to the quinazolinone family, featuring a fused benzene–pyrimidine ring system with a primary amino group at the 6-position and a carbonyl at the 4-position [1]. It is classified within the quinazolinamine subclass and possesses a predicted LogP of −0.51, indicating hydrophilic character, with a melting point of approximately 303 °C and moderate solubility in polar solvents [1]. The compound is synthesized via a three-step route: condensation of anthranilic acid with formamide to yield 3H-quinazolin-4-one, nitration at the 6-position, and subsequent reduction of the 6-nitro intermediate using SnCl₂·2H₂O [2]. Its single-crystal X‑ray structure has been determined, revealing a three-dimensional hydrogen-bonded network mediated by N—H⋯N and C—H⋯O interactions [3].

Why 6-Amino-3H-quinazolin-4-one Cannot Be Replaced by Other 6-Substituted Quinazolinones in Research Applications


Generic substitution among 6-substituted quinazolin-4-ones is not scientifically justified because the 6-amino moiety confers a unique combination of hydrogen-bond donor/acceptor capacity, electronic character, and synthetic derivatization potential that differs fundamentally from other substituents. Direct comparative crystallographic data demonstrate that 6-aminoquinazolin-4(3H)-one assembles into a three-dimensional hydrogen-bonded network via N—H⋯N and C—H⋯O contacts, whereas its 6-nitro analog forms only a layered structure, indicating that the amino group alters intermolecular recognition patterns critical for target binding and solid-state formulation [1]. Pharmacologically, within a single 2-arylquinazolinone series, 6-amino-substituted derivatives achieved nanomolar cytotoxic potency (IC₅₀ as low as 0.004 μM against HeLa cells) while the corresponding 6-methyl congeners were significantly less active, demonstrating that even conservative replacement of the 6-amino group with a methyl group degrades biological performance [2]. Synthetically, the 6-amino group serves as a unique handle for acylation, diazotization, Schiff-base formation, and N‑glycosylation reactions that are inaccessible to 6‑nitro, 6‑chloro, or 6‑hydroxy analogs without additional protecting-group or redox manipulations [3].

Quantitative Differentiation Evidence for 6-Amino-3H-quinazolin-4-one Versus Closest Analogs


Cytotoxicity in Cancer Cell Lines: 6-Amino vs. 6-Methyl Quinazolinones (Direct Head-to-Head)

In a systematic structure–activity relationship (SAR) study of 2‑arylquinazolinones, the 6‑amino‑substituted derivatives exhibited significantly greater cytotoxicity than the corresponding 6‑methyl‑substituted analogs across three human cancer cell lines. The 6‑amino compounds (e.g., compounds 14–19) displayed IC₅₀ values ranging from 0.004 μM to 0.33 μM against HeLa cervical cancer cells, with compound 10 achieving an IC₅₀ of 0.28 μM against HCT‑15 colorectal adenocarcinoma cells. In contrast, 6‑methylquinazolinones were consistently and substantially less potent across all tested cell lines (HCT‑15, T47D, HeLa), and the authors explicitly concluded that 6‑methylquinazolinones were generally less toxic towards tested cancer cells than the 7‑methyl‑ and 6‑amino‑substituted quinazolinones [1][2].

Anticancer Quinazolinone SAR Topoisomerase inhibition

Crystal Structure and Hydrogen-Bonding Architecture: 6-Amino vs. 6-Nitro Quinazolinone (Direct Head-to-Head)

Single‑crystal X‑ray structures of 6‑aminoquinazolin‑4(3H)‑one (II) and 6‑nitroquinazolin‑4(3H)‑one (I) were determined in the same study, enabling direct comparison of their intermolecular interactions. In the crystal of II (6‑amino), N—H⋯N and C—H⋯O interactions link the hydrogen‑bonded dimers into a three‑dimensional network structure. In contrast, in the crystal of I (6‑nitro), only weak C—H⋯N and C—H⋯O interactions connect the dimers, producing a layered (two‑dimensional) structure [1][2]. The amino group thus acts as a superior hydrogen‑bond donor and acceptor, enabling a more extensive supramolecular architecture,

Crystallography Solid-state chemistry Hydrogen bonding

Synthetic Versatility as a Key Derivatization Precursor: 6-Amino vs. Other 6-Substituted Quinazolinones (Class-Level Inference)

The 6‑amino group of 6‑aminoquinazolin‑4(3H)‑one functions as a versatile synthetic handle enabling diverse derivatization pathways that are unavailable or require additional redox steps with other 6‑substituted analogs. The compound undergoes acylation with acyl chlorides or anhydrides to form amide derivatives [1], condensation with monosaccharides to yield N‑glycosyl amines in 65–70% isolated yields [2], and reaction with aromatic aldehydes bearing –NO₂, –OH, –N(CH₃)₂, and –OCH₃ substituents to form Schiff‑base products [3]. It has also been employed as a key precursor for constructing isoxazole and isoxazoline hybrid libraries via propargylation/allylation followed by cyclization with chloroximes [4]. By comparison, the 6‑nitro analog must first be reduced to the 6‑amino form before undergoing these transformations, and 6‑chloro or 6‑hydroxy analogs require different coupling conditions or protecting‑group strategies,

Synthetic methodology Building block Derivatization

Topoisomerase I Selectivity vs. Topoisomerase IIα: 6-Aminoquinazolinones as Isoform-Selective Inhibitors (Class-Level Inference)

In the 2015 Khadka et al. study, 2‑aryl‑6‑aminoquinazolinones demonstrated superior topoisomerase I (topo I) inhibitory activity while being generally inactive against topoisomerase IIα [1][2]. This isoform‑selective profile is notable because many standard chemotherapeutic topoisomerase poisons (e.g., etoposide targets topo II; camptothecin targets topo I) lack such discrimination. The study further established a good correlation between topo I inhibition and the cytotoxic effects of 6‑aminoquinazolinones across multiple cell lines, suggesting that the observed anticancer activity is mechanistically linked to topo I engagement [1]. Docking models indicated that topo I inhibition arises from intercalation and hydrogen‑bond interactions with DNA bases and amino acid residues at the enzymatic site—interactions that the 6‑amino group may directly participate in or influence through electronic modulation of the quinazolinone core.

Topoisomerase inhibition Isoform selectivity Anticancer mechanism

NF-κB Transcriptional Activation Inhibition by 6-Aminoquinazoline Scaffold (Class-Level Inference)

Although direct comparative data for unsubstituted 6‑amino‑3H‑quinazolin‑4‑one are not available, the 6‑aminoquinazoline scaffold class has been extensively characterized as a privileged structure for NF‑κB pathway inhibition. Tobe et al. (2003) reported that optimized 6‑aminoquinazoline derivatives achieved potent inhibition of NF‑κB transcriptional activation with IC₅₀ values as low as 2 nM in a luciferase reporter gene assay, along with in vivo anti‑inflammatory efficacy demonstrated by reduced carrageenin‑induced rat hind‑paw edema [1][2]. A separate study showed that 6‑amino‑4‑quinazoline treatment of U266 multiple myeloma cells inhibited NF‑κB activation, with diminished NF‑κB protein binding to DNA binding sites confirmed by luciferase assay [3]. While compound 12j (the 2 nM inhibitor) bears additional substituents at the C(4)‑position of the quinazoline core, the 6‑amino group is a conserved pharmacophoric element across the entire series, and SAR analysis confirmed that the 6‑amino substitution is essential for potent NF‑κB inhibitory activity [1].

NF-κB inhibition Anti-inflammatory Transcriptional regulation

Highest-Impact Research and Procurement Application Scenarios for 6-Amino-3H-quinazolin-4-one


Medicinal Chemistry Lead Optimization Starting from a Validated 6-Aminoquinazolinone Scaffold

Based on the direct cytotoxicity evidence demonstrating that 6‑amino‑substituted 2‑arylquinazolinones achieve nanomolar IC₅₀ values (0.004–0.33 μM) against HeLa, HCT‑15, and T47D cancer cell lines—substantially outperforming their 6‑methyl analogs [1]—6‑amino‑3H‑quinazolin‑4‑one is the optimal procurement choice for hit‑to‑lead or lead‑optimization campaigns targeting topoisomerase I‑dependent anticancer mechanisms. Researchers can elaborate the 6‑amino handle via acylation, Schiff‑base formation, or N‑glycosylation [2][3] to generate focused libraries while retaining the pharmacophoric 6‑amino group essential for potency. The topoisomerase I selectivity over topo IIα further positions this scaffold for development of isoform‑selective agents with potentially reduced genotoxic liability compared to dual topoisomerase poisons [1].

Diversity-Oriented Synthesis and Compound Library Construction

The 6‑amino group of 6‑amino‑3H‑quinazolin‑4‑one is a uniquely versatile synthetic handle that enables parallel library synthesis via multiple orthogonal reaction pathways. It has been successfully employed as a key precursor for constructing isoxazole and isoxazoline hybrid libraries via propargylation/allylation–cyclization sequences, with downstream compounds demonstrating antimicrobial MIC values as low as 0.012 μM [4]. N‑Glycosylation proceeds in 65–70% yield without protecting‑group chemistry [3], and acylation with diverse acyl chlorides provides rapid access to amide derivatives [2]. This synthetic latitude distinguishes the 6‑amino variant from 6‑nitro (requires prior reduction), 6‑chloro (requires transition‑metal catalysis for many couplings), and 6‑hydroxy (requires O‑protection) analogs, making it the most efficient entry point for diversity‑oriented synthesis programs.

NF-κB Pathway-Targeted Anti-Inflammatory Drug Discovery

The 6‑aminoquinazoline scaffold is a validated privileged structure for NF‑κB pathway inhibition, with optimized derivatives achieving IC₅₀ values of 2 nM in transcriptional activation assays and demonstrating in vivo anti‑inflammatory efficacy in the carrageenin‑induced rat hind‑paw edema model [5][6]. The 6‑amino‑3H‑quinazolin‑4‑one represents the minimal core from which these highly potent inhibitors were elaborated through systematic SAR at the C(4)‑position. For research groups initiating NF‑κB‑targeted programs, procuring this compound provides the foundational scaffold that has already produced sub‑nanomolar leads, offering a de‑risked starting point with established synthetic tractability and documented in vivo pharmacodynamic activity [5].

Solid-State and Formulation Development Studies

The single‑crystal X‑ray structure of 6‑aminoquinazolin‑4(3H)‑one has been solved and deposited in the Crystallography Open Database, revealing a three‑dimensional hydrogen‑bonded network [7][8]. This crystallographic characterization provides a definitive reference for polymorph screening, co‑crystal engineering, and salt‑selection studies in formulation development. The distinct 3D hydrogen‑bonding architecture of the 6‑amino analog—which contrasts with the 2D layered structure of the 6‑nitro compound—may translate into different solubility, dissolution rate, and stability profiles that are directly relevant to pharmaceutical development. The compound's predicted LogP of −0.51 and moderate aqueous solubility further support its suitability as a model compound for studying formulation strategies for moderately hydrophilic heterocyclic drug candidates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-3H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.